Calcium ionophore II
Overview
Description
Calcium ionophore II, also known as ETH 129, is a highly selective calcium ionophore. It is a lipophilic compound that can form stable complexes with calcium ions (Ca²⁺) and facilitate their transport across cell membranes. This property makes it particularly useful in various biological and chemical applications, especially in the measurement and regulation of intracellular calcium levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium ionophore II can be synthesized through a series of organic reactions. One common method involves the reaction of cyclohexylamine with diglycolic acid to form N,N,N’,N’-tetracyclohexyl-3-oxapentanediamide. This compound is then purified through recrystallization from acetone .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often tested for its function and selectivity to ensure it meets the required standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Calcium ionophore II primarily undergoes complexation reactions with divalent cations, particularly calcium ions. It forms stable complexes with these ions, which can then be transported across cell membranes .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include cyclohexylamine and diglycolic acid. The reaction conditions typically involve moderate temperatures and the use of solvents like acetone for recrystallization .
Major Products Formed
The major product formed from the synthesis of this compound is N,N,N’,N’-tetracyclohexyl-3-oxapentanediamide. This compound is then used to prepare calcium-selective electrodes and other applications .
Scientific Research Applications
Calcium ionophore II has a wide range of applications in scientific research:
Mechanism of Action
Calcium ionophore II works by forming stable complexes with calcium ions and facilitating their transport across cell membranes. This increases the intracellular calcium levels, which can activate various calcium-dependent pathways. For example, in assisted reproductive technology, the increased calcium levels can activate oocytes and improve embryo development .
Comparison with Similar Compounds
Calcium ionophore II is unique in its high selectivity for calcium ions over other divalent cations like magnesium ions. Similar compounds include:
A23187 (Calcimycin): Another calcium ionophore that is less selective for calcium ions compared to this compound.
Ionomycin: A calcium ionophore that is used to increase intracellular calcium levels but has different selectivity and transport properties compared to this compound.
This compound stands out due to its high selectivity and efficiency in transporting calcium ions, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
N,N-dicyclohexyl-2-[2-(dicyclohexylamino)-2-oxoethoxy]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48N2O3/c31-27(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-33-22-28(32)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAUKAJXWWFQSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)COCC(=O)N(C3CCCCC3)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80995783 | |
Record name | 2,2'-Oxybis(N,N-dicyclohexylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80995783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74267-27-9 | |
Record name | N,N,N',N'-Tetracyclohexyl-3-oxapentanediamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074267279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Oxybis(N,N-dicyclohexylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80995783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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